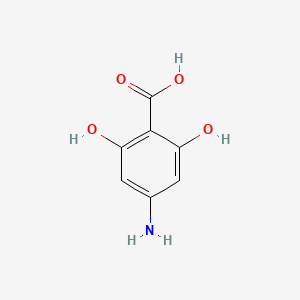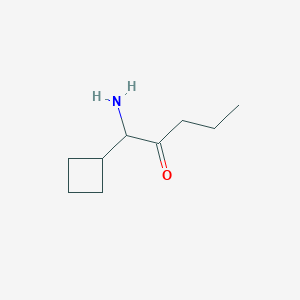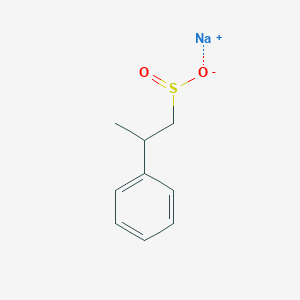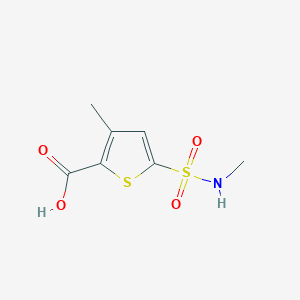
4-Amino-2,6-dihydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,6-dihydroxybenzoic acid is an aromatic compound with significant importance in various fields of chemistry and biology It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dihydroxybenzoic acid typically involves the nitration of 2,6-dihydroxybenzoic acid followed by reduction. The nitration process introduces a nitro group at the 4-position, which is subsequently reduced to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using various reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,6-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-2,6-dihydroxybenzoic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and preventing substrate interaction. It also participates in redox reactions, contributing to its antioxidant properties. The pathways involved include modulation of oxidative stress and inhibition of specific enzymes related to inflammation and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,6-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:
- 2,3-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Uniqueness:
- The presence of both amino and hydroxyl groups at specific positions makes this compound unique in its reactivity and applications.
- It exhibits distinct chemical behavior compared to other hydroxybenzoic acids due to the electron-donating effects of the amino group, which enhances its nucleophilicity and reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
69727-10-2 |
|---|---|
Molekularformel |
C7H7NO4 |
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
4-amino-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,9-10H,8H2,(H,11,12) |
InChI-Schlüssel |
KPYVJXKSQOYWOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)



![2-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13155236.png)
